2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Description
The compound 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine features a pyrimidine core substituted at the 2-position with a piperazine group linked to a biphenyl-carbonyl moiety. The 4-position bears an N-(4-methylphenyl)amine, while the 6-position is methylated. However, direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence .
Properties
IUPAC Name |
[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O/c1-21-8-14-26(15-9-21)31-27-20-22(2)30-29(32-27)34-18-16-33(17-19-34)28(35)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQVWRTZXSVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine” is a derivative of the pyrimidine class of compounds. Pyrimidine derivatives have been found to exhibit promising anticancer activity by inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
The compound interacts with its target, protein kinases, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal signaling processes within the cell, leading to changes in cell growth and metabolism.
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. Protein kinases are involved in a wide range of cellular processes, including the regulation of cell cycle, apoptosis, and signal transduction pathways. By inhibiting these enzymes, the compound disrupts these processes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and properties:
Structural and Functional Insights
Piperazine vs. Piperidine Substitutions
- The target compound’s piperazine moiety (vs. Piperazine derivatives often exhibit improved binding to targets with polar active sites (e.g., kinases, GPCRs) compared to piperidine analogs .
Aromatic Substituents
- This may influence membrane permeability or off-target interactions.
Methyl and Electron-Withdrawing Groups
- The 6-methyl and 4-methylphenyl groups on the pyrimidine core likely increase lipophilicity (LogD ~2.8–3.5 estimated), similar to the dimethyl analog in . In contrast, nitro and sulfonyl groups in reduce LogD but enhance electrostatic interactions.
Physicochemical and ADME Predictions
- LogD : The target’s methyl and biphenyl groups likely result in moderate lipophilicity (estimated LogD ~3.0), comparable to but lower than trifluoromethyl-containing analogs (e.g., , LogD >4).
- Solubility : The biphenyl-carbonyl group may reduce aqueous solubility compared to pyrimidines with polar substituents (e.g., sulfonyl in ).
- Metabolic Stability : Methyl groups may slow oxidative metabolism, whereas the biphenyl moiety could pose CYP450 inhibition risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
